3-[4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
3-[4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that features an indole, thiazole, and benzamide moiety. Indole derivatives are known for their significant biological activities and are prevalent in many natural products and pharmaceuticals . The incorporation of thiazole and benzamide groups further enhances the compound’s potential for diverse applications in medicinal chemistry and drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step reactions starting from commercially available precursors. One common route includes the formation of the indole ring followed by the construction of the thiazole ring and finally the attachment of the benzamide group .
Formation of Indole Ring: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Construction of Thiazole Ring: The thiazole ring can be formed through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Attachment of Benzamide Group: The final step involves the coupling of the thiazole-indole intermediate with benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indoxyl derivatives, while reduction of a nitro group can yield an amine .
Scientific Research Applications
3-[4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity . The thiazole ring can enhance the compound’s binding affinity and specificity . Overall, the compound’s effects are mediated through its ability to interact with and modulate the activity of key biological targets .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Benzothiazole derivatives: Compounds with similar thiazole structure and biological activities.
Benzamide derivatives: Compounds with similar benzamide structure used in medicinal chemistry.
Uniqueness
3-[4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide is unique due to its combination of indole, thiazole, and benzamide moieties, which confer a distinct set of chemical and biological properties . This unique structure allows it to interact with multiple biological targets, making it a versatile compound for various applications .
Properties
CAS No. |
1371961-83-9 |
---|---|
Molecular Formula |
C19H15N3OS |
Molecular Weight |
333.4 |
Purity |
95 |
Origin of Product |
United States |
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